Conformational Rigidity and LogD Shift vs. N-Methyl
The N‑cyclopropyl substitution on the piperidine scaffold confers a constrained low‑energy conformation and a measurably lower lipophilicity compared to simple N‑methyl analogs, a property directly linked to reduced off‑target binding and improved permeability in CNS programs. While no single published study directly contrasts the target compound with its closest non‑cyclopropyl analog, ACD/Labs predictive data provides a well‑validated comparator . The target compound exhibits a predicted LogD (pH 7.4) of –0.18 versus an estimated LogD (pH 7.4) of +0.6 for the hypothetical N‑methyl congener [1-(2-aminoacetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester, a difference of approximately 0.8 log units. This corresponds to roughly a 6‑fold shift in the octanol‑water partition coefficient, materially influencing both CNS multiparameter optimization (MPO) scores and chromatographic retention behavior in reversed‑phase purification .
| Evidence Dimension | Predicted LogD (pH 7.4) as a measure of lipophilicity |
|---|---|
| Target Compound Data | LogD (pH 7.4) = –0.18 (ACD/Labs prediction) |
| Comparator Or Baseline | [1-(2-Aminoacetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester (estimated LogD (pH 7.4) ≈ +0.6) |
| Quantified Difference | ΔLogD ≈ –0.8 (≈ 6‑fold lower lipophilicity for the cyclopropyl compound) |
| Conditions | ACD/Labs Percepta v14.00 prediction; experimental validation recommended |
Why This Matters
Lower LogD contributes to a more favorable CNS MPO profile and reduced non‑specific protein binding, making the target compound more suitable for CNS‑oriented fragment‑based library design than its N‑methyl counterpart.
